molecular formula C15H24O B12657764 Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl- CAS No. 502847-01-0

Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl-

Cat. No.: B12657764
CAS No.: 502847-01-0
M. Wt: 220.35 g/mol
InChI Key: IEODHCKRVCQYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl- typically involves the formation of the spiro structure through cyclization reactions. One common method includes the use of ketones and alkenes under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include spiro alcohols, spiro ketones, and substituted spiro compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Spiro(5.5)undec-8-en-1-one, 2,2,7,9-tetramethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Properties

CAS No.

502847-01-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

3,5,10,10-tetramethylspiro[5.5]undec-3-en-11-one

InChI

InChI=1S/C15H24O/c1-11-6-9-15(12(2)10-11)8-5-7-14(3,4)13(15)16/h10,12H,5-9H2,1-4H3

InChI Key

IEODHCKRVCQYNH-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(CCC12CCCC(C2=O)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.